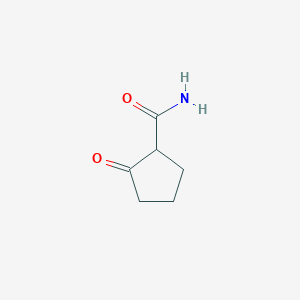

2-Oxocyclopentanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxocyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-6(9)4-2-1-3-5(4)8/h4H,1-3H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPCFCWEIKTKOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515955 | |

| Record name | 2-Oxocyclopentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62221-86-7 | |

| Record name | 2-Oxocyclopentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxocyclopentane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Oxocyclopentanecarboxamide and Its Derivatives

Classical Approaches to 2-Oxocyclopentanecarboxamide Core Synthesis

The synthesis of the this compound core structure is achievable through several established chemical routes. These classical methods primarily involve the formation of an amide bond starting from precursors like cyclic β-ketoesters or their corresponding carboxylic acid derivatives.

A primary route to this compound and its N-substituted derivatives is the direct amidation of cyclic β-ketoesters, such as ethyl 2-oxocyclopentanecarboxylate. sigmaaldrich.cnontosight.ainih.gov This method involves the reaction of the ester with an amine, leading to the formation of the corresponding amide. Research has demonstrated that this transformation can be carried out efficiently under solvent-free and catalyst-free conditions using microwave irradiation, which provides the necessary thermal energy for the reaction to proceed. This approach is applicable to a range of primary and secondary amines.

The synthesis of N-substituted 2-oxocyclopentanecarboxamides is effectively achieved through the condensation of a suitable β-ketoester, like ethyl 2-oxocyclopentanecarboxylate, with primary or secondary amines. chemicalbook.comgoogle.com This reaction, a form of aminolysis, displaces the ethoxy group of the ester with the amine to form the more stable amide. The process can be performed under various conditions, including heating, and has been shown to work with a variety of amines, such as benzylamine (B48309). For instance, the reaction of ethyl 2-oxocyclopentanecarboxylate with benzylamine in 1,4-dioxane (B91453) can produce N-benzyl-2-oxocyclopentanecarboxamide. chemicalbook.com Direct amidation of the parent 2-oxocyclopentanecarboxylic acid with amines, often facilitated by boronic acid catalysts, also represents a viable condensation strategy. organic-chemistry.org

A versatile and common method for preparing amides involves the use of more reactive carboxylic acid derivatives, particularly acid chlorides. lookchem.com The parent 2-oxocyclopentanecarboxylic acid can be converted into the more reactive 2-oxocyclopentanecarbonyl chloride. This acid chloride can then readily react with ammonia (B1221849), or a primary or secondary amine, in a nucleophilic acyl substitution reaction to yield the desired this compound derivative. iucr.orgpsu.eduresearchgate.net For example, the reaction of cis-3-chloro-1,3-dimethyl-2-oxocyclopentanecarbonyl chloride with 4-nitroaniline (B120555) in the presence of a base like triethylamine (B128534) yields the corresponding N-(4-nitrophenyl)carboxamide. iucr.orgpsu.edu This two-step approach is highly effective due to the high reactivity of the acid chloride intermediate.

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry increasingly focuses on developing more efficient, selective, and environmentally benign methods. In the context of 2-oxocyclopentanecarboxamides, biocatalysis has emerged as a powerful tool for achieving high levels of stereoselectivity.

Biocatalytic methods employ enzymes or whole microorganisms to perform chemical transformations with high precision. These processes are valued for their ability to operate under mild conditions and to generate chiral molecules with high purity, which is often difficult to achieve through classical chemical synthesis.

The fungus Mortierella isabellina (also known as Umbelopsis isabellina) has been identified as a highly effective biocatalyst for the stereoselective reduction of the ketone group in 2-oxocyclopentanecarboxamides. researchgate.netpsu.eduresearchgate.net This bioreduction is notable for its high enantioselectivity, often producing the corresponding 2-hydroxycyclopentanecarboxamides as single enantiomers. researchgate.netresearchgate.net

Research findings indicate that the diastereoselectivity of this reduction is significantly influenced by the substitution pattern on the amide nitrogen. researchgate.net For the unsubstituted this compound, the bioreduction with Mortierella isabellina predominantly yields the trans isomer of the corresponding hydroxy amide. acs.org The optically active hydroxyamides produced through this method are valuable chiral building blocks for the synthesis of other important compounds, such as optically active 2-aminomethyl- and 2-aminocyclopentanols. researchgate.net

Table 1: Summary of Enantioselective Bioreduction of 2-Oxocyclopentanecarboxamides

| Substrate | Biocatalyst | Product | Key Findings | Citations |

|---|---|---|---|---|

| This compound | Mortierella isabellina NRRL 1757 | Enantiopure 2-hydroxycyclopentanecarboxamides | Very high enantioselectivity. Diastereoselectivity (cis/trans ratio) is strongly influenced by N-substituents. The unsubstituted amide yields mainly the trans isomer. | researchgate.net, acs.org, researchgate.net |

| N-Alkyl-3-oxobutanamides | Mortierella isabellina NRRL 1757 | (S)-3-Hydroxyamides | High chemical yields and enantiomeric excesses. | researchgate.net |

| 3-Oxo-3-phenylpropanamide | Mortierella isabellina NRRL 1757 | (S)-3-Hydroxy-3-phenylpropanamide | High chemical yields and enantiomeric excesses. | researchgate.net |

Biocatalytic Transformations of 2-Oxocyclopentanecarboxamides

Enzyme-Mediated Resolutions and Derivatizations

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, and this compound derivatives are no exception. Enzymes such as lipases and alcohol dehydrogenases are frequently employed for their high stereoselectivity under mild reaction conditions. nih.govacs.org

Lipases: Lipases are widely used for the kinetic resolution of racemic mixtures. nih.gov For instance, lipase-catalyzed transesterification has been successfully applied to resolve racemic alcohols using β-keto esters as acyl donors. google.comgoogle.com Candida antarctica lipase (B570770) B (CALB) is a particularly effective biocatalyst for these transformations, demonstrating high chemoselectivity in the acylation of aliphatic alcohols. google.com The resolution of racemic 1,2-diols containing a chiral quaternary center has been achieved with good conversion and enantioselectivity using lipase PSL-C from Pseudomonas cepacia. nih.gov

Alcohol Dehydrogenases (ADHs): ADHs are utilized for the asymmetric reduction of β-keto esters to their corresponding β-hydroxy esters. rsc.orgnih.gov Thermostable ADHs, such as the one from Thermoanaerobium brockii, are particularly valuable due to their robustness. acs.org A novel thermophilic (S)-3-hydroxybutyryl-CoA dehydrogenase from Thermus thermophilus HB27 has been characterized for its ability to asymmetrically reduce β-ketoesters. rsc.org Furthermore, dynamic kinetic resolution (DKR) of secondary alcohols has been achieved in aqueous solutions using a combination of a non-stereoselective ADH variant for racemization and an engineered acyltransferase for enantioselective acyl transfer. researchgate.net This dual-enzyme system provides a green and efficient route to chiral alcohols. researchgate.net

The table below summarizes the application of various enzymes in the synthesis and resolution of related chiral building blocks.

| Enzyme | Reaction Type | Substrate/Product Class | Key Findings |

| Lipase PSL-C | Kinetic Resolution | Racemic 1,2-diols | Good conversion and enantioselectivity. nih.gov |

| Candida antarctica lipase B (CALB) | Transesterification | Racemic alcohols / β-keto esters | High chemoselectivity for aliphatic alcohols. google.com |

| Thermoanaerobium brockii ADH | Asymmetric Reduction | Ketones | Thermostable and effective for asymmetric reduction. acs.org |

| Thermus thermophilus HB27 ADH | Asymmetric Reduction | β-ketoesters | Novel thermophilic enzyme with high specificity. rsc.org |

| Lk-ADH-Prince (ADH variant) | Racemization (for DKR) | Secondary alcohols | Enables fast racemization in aqueous buffer. researchgate.net |

| Mycobacterium smegmatis Acyltransferase (MsAcT) | Acyl Transfer (for DKR) | Secondary alcohols | Engineered variants allow for enantioselective acyl transfer in water. researchgate.net |

Microwave-Assisted Synthesis of β-Ketoamides

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction times and improve yields in the synthesis of β-ketoamides. This technology offers a rapid and efficient alternative to conventional heating methods. mdpi.comrasayanjournal.co.innih.gov

The synthesis of α-ketoamides and bis-(α-ketoamide) derivatives has been successfully achieved through the microwave-assisted ring-opening of N-acylisatins with various amines and diamines. nih.gov This method proved to be superior to classical heating, resulting in shorter reaction times, higher yields, and greater product purity. nih.gov Similarly, a one-pot, three-component Mannich reaction for the synthesis of β-amino ketones has been developed using silica (B1680970) nanoparticles as a heterogeneous catalyst under microwave irradiation. rasayanjournal.co.in This solvent-free approach is notable for its efficiency, clean reaction profile, and the recyclability of the catalyst. rasayanjournal.co.in In another study, a focused library of β-aminoketones was prepared using a combination of MAOS and polymer-assisted solution phase synthesis, demonstrating the utility of this method for rapid lead discovery. mdpi.com The use of microwave radiation has also been shown to expedite the synthesis of amides from ethyl salicylate (B1505791) in a solvent-free system, reducing the reaction time from 24 hours to just 45 minutes while achieving excellent yields. rsc.org

Continuous Flow Chemistry in the Preparation of 2-Oxocyclopentanecarboxylate Precursors

Continuous flow chemistry has gained traction as a powerful technology for the synthesis of organic compounds, offering advantages such as enhanced safety, reproducibility, and scalability. acs.orgresearchgate.netacs.org This methodology is particularly well-suited for the preparation of 2-oxocyclopentanecarboxylate precursors.

An in-flow process has been developed for the synthesis of β-keto esters via the BF₃·OEt₂-catalyzed formal C−H insertion of ethyl diazoacetate into aldehydes. acs.org This method allows for the rapid and efficient production of these important intermediates. Furthermore, the development of continuous-flow processes for the synthesis of β-ketoesters using heterogeneous catalysis, such as Sn-MCM-41, has been reported. researchgate.net These systems are characterized by high yields, operational simplicity, and broad functional group tolerance. researchgate.net The scalability of such methods has been demonstrated, with the potential to produce significant quantities of product per day. acs.org An electrochemical approach in a continuous flow setup has also been developed for the synthesis of β-keto spirolactones, showcasing improved productivity compared to batch conditions. rsc.org

The table below highlights key aspects of continuous flow methodologies for the synthesis of β-keto ester precursors.

| Precursor/Target | Catalyst/Reagent | Key Features of Flow Process |

| β-Keto esters | BF₃·OEt₂ | C-H insertion of ethyl diazoacetate into aldehydes. acs.org |

| β-Ketoesters | Sn-MCM-41 (heterogeneous) | High yields, simple operation, broad functional group tolerance. researchgate.net |

| β-Keto spirolactones | Electrochemical (electrons as oxidant) | Scalable, improved productivity over batch, green solvents. rsc.org |

| Acylketene Intermediates | Thermal (Nitrogen extrusion) | Enables use of volatile nucleophiles, gram-scale synthesis demonstrated. acs.org |

Organocatalytic Cascade Reactions for Complex this compound Derivatives

Organocatalytic cascade reactions represent a highly efficient strategy for the construction of complex molecular architectures from simple starting materials in a single operation. nih.govunl.pt This approach has been successfully applied to the synthesis of highly substituted cyclopentane (B165970) derivatives, including those related to this compound. nih.govd-nb.infoacs.orgacs.org

An efficient and highly stereoselective asymmetric synthesis of fully functionalized cyclopentanes has been developed through an organocatalytic triple Michael domino reaction. nih.govd-nb.info This reaction forms three new carbon-carbon bonds and six stereocenters, including a quaternary one, with high diastereoselectivity and excellent enantioselectivity. nih.govd-nb.info The mechanism of tandem conjugate addition/α-alkylation reactions to form functionalized cyclopentanes has been investigated, revealing that the high stereoselectivity is dependent on the solvent and the energy discrimination between stereoisomers formed during the reaction. acs.orgacs.org These cascade reactions allow for a significant increase in molecular complexity in a single step and can often be scaled up to the gram scale. d-nb.info The development of such reactions is a key area of research, aiming to provide practical and sustainable methods for preparing bioactive compounds. d-nb.info

Synthesis of Substituted this compound Analogs

N-Substituted and N,N-Disubstituted this compound Syntheses

The synthesis of N-substituted and N,N-disubstituted 2-oxocyclopentanecarboxamides can be achieved through various methods, most commonly by the reaction of a 2-oxocyclopentanecarboxylate ester with a primary or secondary amine.

A typical procedure involves refluxing a mixture of the amine, a methyl 2-oxocyclopentanecarboxylate, and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent like toluene. thieme-connect.de For example, N,N-diallyl-2-oxocyclopentanecarboxamide has been synthesized using this method. thieme-connect.de Photoreductive cyclization of N,N-unsaturated dialkyl-2-oxocyclopentanecarboxamides has been utilized in the synthesis of alkaloids like (±)-actinidine. researchgate.netresearchgate.net The synthesis of various N-aryl-2-oxocycloalkanecarboxamides has also been reported, which serve as precursors for spiroindolinones through oxidative cyclization. nii.ac.jp A series of 2-substituted-((N,N-disubstituted)-1,3-benzoxazole)-5-carboxamides were synthesized by reacting 2-substituted-5-carbomethoxy benzoxazole (B165842) with different secondary amines, showcasing the versatility of this amidation approach. nih.gov

The table below provides examples of synthesized N-substituted and N,N-disubstituted 2-oxocyclopentanecarboxamides and related structures.

| Compound Name | Amine Used | Synthetic Method |

| N,N-Diallyl-2-oxocyclopentanecarboxamide | Diallylamine (B93489) | Reaction with methyl 2-oxocyclopentanecarboxylate and DMAP in toluene. thieme-connect.de |

| (±)-Actinidine Precursor | N,N-diallylamine | Photoreductive cyclization of N,N-diallyl-2-oxocyclopentanecarboxamide. researchgate.net |

| Spiroindolinone Precursors | Various N-aryl amines | Reaction with 2-oxocyclohexanecarboxylic acid derivatives. nii.ac.jp |

| 2-Substituted-((N,N-disubstituted)-1,3-benzoxazole)-5-carboxamides | Various secondary amines | Reaction with 2-substituted-5-carbomethoxy benzoxazole. nih.gov |

Ring-Substituted this compound Synthesis

The synthesis of 2-oxocyclopentanecarboxamides with substituents on the cyclopentane ring allows for the generation of a wide range of structural analogs. These substitutions can be introduced either by starting with a pre-substituted cyclopentanone (B42830) precursor or by modifying the ring system during the synthetic sequence.

Organocatalytic methods have proven effective for the asymmetric synthesis of cyclopentane-substituted oxindoles through the desymmetrization of cyclopent-4-ene-1,3-diones. rwth-aachen.de This approach provides access to chiral cyclopentane structures that can be further elaborated. The synthesis of fully substituted cyclopentane-oxindoles has been achieved via an organocatalytic triple Michael domino reaction, starting from simple substrates to build high molecular complexity in a single pot. d-nb.info Additionally, an electrochemical method for the synthesis of β-keto spirolactones allows for the functionalization of cyclic β-keto esters, including those with methyl or trifluoromethyl groups on an attached aryl alkene. rsc.org

Halogenated this compound Derivatives

The introduction of halogen atoms into the this compound scaffold can significantly alter its chemical properties and reactivity, providing valuable intermediates for further synthetic transformations. Methodologies for the synthesis of chlorinated and iodinated derivatives have been reported in the literature, demonstrating specific strategies for incorporating these halogens onto the cyclopentane ring or on substituents attached to it.

Research has detailed the synthesis of chlorinated derivatives, specifically focusing on the preparation of N-aryl-substituted 3-chloro-1,3-dimethyl-2-oxocyclopentanecarboxamides. These compounds are synthesized from the corresponding 3-chloro-1,3-dimethyl-2-oxocyclopentanecarbonyl chloride. iucr.orgpsu.edu For instance, the reaction of cis-3-chloro-1,3-dimethyl-2-oxocyclopentanecarbonyl chloride with 4-nitroaniline in the presence of triethylamine (Et₃N) in a tetrahydrofuran (B95107) (THF) solvent yields cis-3-chloro-1,3-dimethyl-N-(4-nitrophenyl)-2-oxocyclopentane-1-carboxamide. iucr.orgpsu.edu The crystal structure of this compound, along with the related cis-3-chloro-N-(3,5-dichlorophenyl)-1,3-dimethyl-2-oxocyclopentanecarboxamide, proved crucial for establishing the relative orientation of the substituents on the cyclopentanone ring. iucr.orgpsu.edu In these structures, the amide group and the methyl group adjacent to the chloro substituent are in equatorial positions with a relative cis orientation, while the chlorine atom and the other methyl group are in axial positions. psu.edu

Table 1: Synthesis of Chlorinated this compound Derivatives

| Compound Name | Starting Materials | Reagents & Conditions | Reference |

|---|---|---|---|

| cis-3-chloro-1,3-dimethyl-N-(4-nitrophenyl)-2-oxocyclopentane-1-carboxamide | cis-3-chloro-1,3-dimethyl-2-oxocyclopentanecarbonyl chloride, 4-nitroaniline | Et₃N, THF | iucr.orgpsu.edu |

The synthesis of iodinated derivatives has also been explored. An example is the preparation of 1-(2-iodophenyl)-2-oxocyclopentanecarboxamide. uab.cat This compound was synthesized from its corresponding nitrile precursor, 1-(2-iodophenyl)-2-oxocyclopentanecarbonitrile. The transformation was achieved by stirring the nitrile with concentrated sulfuric acid. uab.cat This method highlights a pathway to introduce an iodo-functionalized aryl group at the 1-position of the this compound core.

Table 2: Synthesis of an Iodinated this compound Derivative

| Compound Name | Starting Material | Reagents & Conditions | Reference |

|---|

While specific examples for the direct bromination or fluorination of the parent this compound are less documented in the reviewed literature, general synthetic strategies for the halogenation of related structures, such as β-ketoesters and other cyclic systems, are well-established. uab.catbeilstein-journals.org These methods, including electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for α-halogenation of the keto-amide, could potentially be adapted for the synthesis of bromo- and chloro-derivatives. uab.cat The synthesis of fluorinated derivatives often requires specialized fluorinating agents and strategies, such as electrophilic fluorination or the use of fluorinated building blocks in the initial stages of synthesis. beilstein-journals.orgmdpi.comacademie-sciences.fr

Reactivity and Reaction Mechanisms of 2 Oxocyclopentanecarboxamide

Nucleophilic Additions and Acyl Substitutions at the Carbonyl Center

The presence of two carbonyl groups, one in the cyclopentanone (B42830) ring and one in the carboxamide side chain, provides two primary sites for nucleophilic attack. The reactivity at each center can be modulated by the choice of reagents and reaction conditions.

Amide Bond Formation and Exchange Reactions

N-substituted 2-oxocyclopentanecarboxamides are commonly synthesized via the aminolysis of corresponding 2-oxocyclopentanecarboxylic acid esters. A typical laboratory procedure involves the reaction of a precursor like methyl 2-oxocyclopentanecarboxylate with a primary or secondary amine. For instance, the synthesis of N,N-Diallyl-2-oxocyclopentanecarboxamide is achieved by refluxing methyl 2-oxocyclopentanecarboxylate with diallylamine (B93489) in toluene, using DMAP as a catalyst. thieme-connect.de

A more environmentally friendly and efficient method involves the microwave-assisted, solvent-free amidation of cyclic β-ketoesters with various amines. This one-pot process yields N-mono- and di-substituted β-ketoamides in moderate to excellent yields without the need for a catalyst. The reaction proceeds efficiently with a range of amines, including primary amines like aniline (B41778) and tert-butylamine, and secondary amines such as morpholine.

Table 1: Synthesis of N-Substituted 2-Oxocyclopentanecarboxamides via Microwave-Assisted Aminolysis

| Amine | Product | Yield |

|---|---|---|

| Aniline | 2-oxo-N-phenylcyclopentanecarboxamide | High |

| Tert-butylamine | N-tert-butyl-2-oxocyclopentanecarboxamide | High |

| Benzylamine (B48309) | N-benzyl-2-oxocyclopentanecarboxamide | Moderate |

| Allylamine | N-allyl-2-oxocyclopentanecarboxamide | Moderate |

| Morpholine | 4-(2-oxocyclopentanecarbonyl)morpholine | Excellent |

This table is based on findings from a study on solvent-free amidation of β-ketoesters.

Alternative synthetic routes include the reaction of an acid chloride, such as cis-3-chloro-1,3-dimethyl-2-oxocyclopentanecarbonyl chloride, with an aniline derivative to form the corresponding N-aryl amide. Furthermore, the amide can be formed from the corresponding nitrile; for example, 1-(2-iodophenyl)-2-oxocyclopentanecarboxamide is synthesized by the acid-catalyzed hydrolysis of 1-(2-iodophenyl)-2-oxocyclopentanecarbonitrile. uab.cat

Hydride Reduction Mechanisms

Hydride reducing agents primarily target the ketone functional group in 2-oxocyclopentanecarboxamide, while the amide group is generally less reactive towards milder hydrides like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comumn.edu The reduction of the ketone proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. numberanalytics.comdalalinstitute.com This attack forms a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield a secondary alcohol. libretexts.orglibretexts.org

For example, the reduction of a related spiroindolinone, derived from a cyclohexanecarboxamide, with NaBH₄ in ethanol (B145695) reduces the ketone to the corresponding alcohol, yielding a mixture of diastereomers. nii.ac.jp This highlights the typical outcome of such reductions. Similarly, the analogous compound 2-oxocyclopentanecarbonitrile (B149592) is readily reduced with NaBH₄, further demonstrating the susceptibility of the five-membered ring's ketone to hydride attack. acs.org While stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both ketones and amides, the selective reduction of the ketone is readily achieved with NaBH₄. masterorganicchemistry.comumn.edulibretexts.org

Stereoselective Reduction Chemistry of the Ketone Moiety

The reduction of the ketone in this compound and its derivatives can be controlled to favor the formation of specific stereoisomers. This is a critical aspect for the synthesis of chiral molecules and is often achieved using biocatalysts or specific chemical reagents.

Diastereoselective Outcomes in Microbial Reductions

The bioreduction of 2-oxocyclopentanecarboxamides using whole-cell catalysts, particularly fungi, has been shown to produce diastereomerically enriched products. The choice of microorganism is crucial in determining the stereochemical outcome, specifically the cis or trans configuration of the resulting 2-hydroxycyclopentanecarboxamide.

Research has demonstrated that different fungal strains exhibit distinct diastereoselectivity:

The fungus Mortierella isabellina primarily yields the trans -isomer upon reduction of this compound. acs.orgpsu.edu

Conversely, reduction with Beauveria bassiana favors the formation of the cis -isomer . acs.org

This diastereoselectivity arises from the specific active site geometry of the oxidoreductase enzymes within each microorganism, which dictates the facial selectivity of hydride delivery to the ketone.

Table 2: Diastereoselectivity in Microbial Reduction of this compound

| Microorganism | Major Diastereomer |

|---|---|

| Mortierella isabellina | trans-2-hydroxycyclopentanecarboxamide |

Data compiled from studies on the bioreduction of 2-oxocyclopentanecarboxamides. acs.orgpsu.edu

Asymmetric Reduction Strategies and their Stereocontrol

Beyond diastereoselectivity, asymmetric reduction strategies aim to control the absolute configuration at the newly formed stereocenter, producing enantiomerically pure or enriched compounds. Microbial reductions are a powerful tool for this purpose.

The reduction of 2-oxocyclopentanecarboxamides catalyzed by the fungus Mortierella isabellina NRRL 1757 not only produces the trans-diastereomer but does so with very high enantioselectivity. psu.edu This makes it a valuable method for accessing optically active 2-aminomethyl- and 2-aminocyclopentanols, which are useful chiral building blocks. acs.orgcdnsciencepub.com In contrast, while Beauveria bassiana produces the cis-isomer, it does so with a low enantiomeric excess (ee), making it less suitable for applications requiring high optical purity. acs.org The high degree of stereocontrol exhibited by Mortierella isabellina underscores the potential of biocatalysis to achieve levels of selectivity that are challenging to replicate with standard chemical reductants. acs.orgacs.org

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound derivatives allows for intramolecular reactions, leading to the formation of complex cyclic and polycyclic systems. A notable example is the oxidative radical cyclization of N-aryl-2-oxocyclopentanecarboxamides to generate spiroindolinones. nii.ac.jp

This transformation is efficiently carried out using manganese(III) acetate (B1210297) as an oxidant. The reaction proceeds through a formal 5-exo-trig cyclization, where a radical generated on the N-aryl group attacks the enolate of the β-keto amide. Studies have shown that the reactivity in this cyclization is dependent on the size of the cycloalkane ring, with the trend being: cyclopentanecarboxamides > cyclohexanecarboxamides > cycloheptanecarboxamides. nii.ac.jp

Another documented intramolecular reaction is the photoreductive cyclization of N,N-unsaturated dialkyl-2-oxocyclopentanecarboxamides, such as N,N-diallyl-2-oxocyclopentanecarboxamide. This process has been utilized in the total synthesis of alkaloids like (±)-actinidine. researchgate.net These cyclization reactions demonstrate the utility of the this compound scaffold in constructing intricate molecular architectures.

Photochemical Reductive Cyclization to Bicyclic Lactams

Photochemical methods offer a powerful tool for the synthesis of complex cyclic systems. In the context of this compound derivatives, photochemical reductive cyclization is a key strategy for the construction of bicyclic lactams. This process typically involves the irradiation of a suitably substituted this compound precursor.

For instance, the photoreductive cyclization of N,N-unsaturated dialkyl-β-oxoamides has been shown to produce δ-lactams in good yields. researchgate.net Similarly, iso-oxy-skytanthine was synthesized from cyclohexan-1,3-dione via the photoreductive cyclization of N-methyl, N-propargyl-2-oxocyclopentanecarboxamide. researchgate.netresearchgate.net These reactions are often carried out in the presence of a reducing agent, such as triethylamine (B128534) (TEA), and under irradiation at a specific wavelength, for example, 254 nm in acetonitrile (B52724). researchgate.net The mechanism likely involves an initial photoinduced electron transfer (PET) from the reducing agent to the ketone, followed by radical cyclization onto the tethered unsaturated moiety. researchgate.net

It has been observed that the success of these cyclizations can be substrate-dependent. For example, the photolysis of α-alkylated 2-oxocyclopentanecarboxylate derivatives did not lead to cyclization products via a δ-hydrogen abstraction process; instead, α-C–C bond cleavage was the predominant reaction. researchgate.net This highlights the influence of substitution patterns on the reaction pathway.

Diels-Alder Reactions and Related Cycloadditions Involving this compound Scaffolds

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. libretexts.orgpressbooks.pub While this compound itself is not a typical diene or dienophile, its derivatives can participate in or be products of cycloaddition reactions. The reactivity in these transformations is influenced by the electronic nature of the substituents on both the diene and the dienophile. pressbooks.pub

Generally, the Diels-Alder reaction is a concerted process that occurs through a cyclic transition state, where three π-electron pairs shift simultaneously. pressbooks.pub The reaction is a syn addition, meaning the stereochemistry of the reactants is retained in the product. pressbooks.pub Electron-donating groups on the diene and electron-withdrawing groups on the dienophile typically accelerate the reaction. pressbooks.pub

Although specific examples involving the this compound scaffold as a primary reactant in Diels-Alder reactions are not extensively detailed in the provided context, the general principles of cycloaddition chemistry are applicable. For instance, the cyclopentanone ring can be part of a larger system that undergoes cycloaddition. The development of catalytic and asymmetric versions of the Diels-Alder reaction has significantly expanded its scope, allowing for the synthesis of enantiomerically enriched products. researchgate.netresearchgate.net

Ring Contraction and Expansion Mechanisms of the Cyclopentane (B165970) Ring

The cyclopentane ring of this compound derivatives can undergo both ring contraction and ring expansion reactions, providing access to different ring sizes. These transformations often proceed through carbocationic intermediates or other reactive species. wikipedia.orgchemistrysteps.commasterorganicchemistry.com

Ring Contraction:

Ring contraction of a cyclopentane ring to a cyclobutane (B1203170) derivative can occur through various mechanisms. One common pathway is the Wolff rearrangement of an α-diazoketone, which proceeds via a ketene (B1206846) intermediate. wikipedia.org Another mechanism involves a 1,2-alkyl shift in a carbocation intermediate, often initiated by the departure of a leaving group. chemistrysteps.com For example, the treatment of a cyclic alcohol with acid can lead to a carbocation that rearranges to a smaller, more stable ring system. chemistrysteps.com The Favorskii rearrangement of cyclic α-halo ketones in the presence of a base is another well-known method for ring contraction. chemistrysteps.com

Ring Expansion:

Ring expansion of a cyclopentane to a cyclohexane (B81311) ring can also occur through carbocationic rearrangements, such as the pinacol (B44631) and Tiffeneau–Demjanov rearrangements. wikipedia.org These reactions typically involve the migration of a carbon bond to an adjacent carbocationic center. masterorganicchemistry.com For instance, a carbocation generated on a substituent adjacent to the cyclopentane ring can trigger a ring-expanding 1,2-alkyl shift. masterorganicchemistry.com The relief of ring strain can be a driving force for such expansions. masterorganicchemistry.com

| Transformation | Key Reagents/Conditions | Intermediate(s) | Resulting Ring System |

| Ring Contraction | Base (e.g., for Favorskii), Acid (for carbocation rearrangement), Photolysis or Thermolysis (for Wolff rearrangement) | Cyclopropanone, Carbocation, Ketene | Cyclobutane |

| Ring Expansion | Acid (e.g., for Pinacol rearrangement), Nitrous acid (for Tiffeneau-Demjanov) | Carbocation | Cyclohexane |

Radical-Mediated Transformations and Mechanistic Insights

Radical reactions provide a powerful avenue for the functionalization of this compound derivatives. Photoinitiated radical cyclizations are a prominent example, leading to the formation of bicyclic systems. researchgate.net These reactions are typically initiated by irradiating the substrate at a specific wavelength, often in the presence of a sensitizer (B1316253) or a reducing agent. researchgate.net

For instance, the irradiation of allyl- and propynyloxymethyl substituted cyclopentanones can lead to the formation of bicyclic cyclopentafuranols with high regioselectivity. researchgate.net The mechanism is believed to involve the formation of a radical intermediate which then cyclizes onto the tethered unsaturated group. researchgate.net The choice of solvent can influence the outcome of these reactions, with aprotic solvents like benzene (B151609) and acetonitrile being commonly used. researchgate.net

It's important to note that not all photochemical reactions of these systems lead to cyclization. Reductive photoinduced electron transfer (PET) of certain substituted cyclopentanones may not result in cyclization, indicating that the specific substitution pattern plays a critical role in determining the reaction pathway. researchgate.net

Cross-Coupling Reactions and Functionalization of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.orgsigmaaldrich.com These methods can be applied to functionalize this compound derivatives, although direct examples with the parent compound are not extensively documented in the provided search results. The general principles of cross-coupling chemistry, however, are highly relevant.

Common cross-coupling reactions include the Suzuki, Stille, and Buchwald-Hartwig amination reactions. libretexts.org These reactions typically involve an oxidative addition of an organic halide to a low-valent palladium catalyst, followed by transmetalation with an organometallic reagent (in the case of Suzuki and Stille reactions) or coordination of an amine (for Buchwald-Hartwig), and finally, reductive elimination to form the desired product and regenerate the catalyst. wikipedia.orglibretexts.org

Decarboxylative cross-coupling reactions represent a related and powerful strategy. For example, the palladium-catalyzed decarboxylative cross-coupling of 2-carboxyazine N-oxides with aryl halides has been reported. nih.gov This type of reaction suggests that a carboxylic acid derivative of this compound could potentially undergo similar transformations to introduce aryl groups.

The choice of ligands, bases, and reaction conditions is crucial for the success of these cross-coupling reactions. sigmaaldrich.com Specialized phosphine (B1218219) ligands are often employed to stabilize the palladium catalyst and facilitate the catalytic cycle. libretexts.org

Reaction Intermediates and Proposed Mechanistic Pathways in this compound Chemistry

The diverse reactivity of this compound and its derivatives is underpinned by the formation of various reactive intermediates. Understanding these intermediates and the mechanistic pathways they follow is essential for predicting and controlling reaction outcomes.

Acylketene Intermediates in Transformations

Acylketenes are highly reactive intermediates that can be generated from various precursors and participate in a range of transformations, including cycloadditions and nucleophilic additions. nih.govnih.gov One method for generating acylketenes is through the Wolff rearrangement of 2-diazo-1,3-dicarbonyl compounds upon heating or photolysis, which involves the extrusion of nitrogen gas. researchgate.net

The generation of acylketenes can also be achieved through the thermolysis of compounds like 2,2,6-trimethyl-4H-1,3-dioxin-4-one. nih.gov These intermediates can be trapped in situ by various nucleophiles. For example, reaction with amines leads to the formation of β-keto amides. nih.gov The synthesis of N-cyclopropyl-4,4-dimethyl-2-oxocyclopentanecarboxamide has been demonstrated through the trapping of an acylketene intermediate with cyclopropylamine. nih.govacs.org

Flow chemistry techniques have proven particularly useful for the generation and manipulation of acylketenes, as they allow for precise control over reaction conditions and the safe handling of these reactive species. nih.govacs.org The balance of reaction concentration and pressure in a flow reactor is key to developing a robust process. acs.org

Enolate Formation and Subsequent Alkylation Reactions

The reactivity of this compound is significantly influenced by the presence of acidic protons on the carbon atom situated between the ketone and amide carbonyl groups (the α-carbon). This acidity facilitates the formation of a resonance-stabilized enolate anion, a potent nucleophile that serves as a key intermediate in a variety of carbon-carbon bond-forming reactions, most notably alkylation. orgosolver.commasterorganicchemistry.com

The formation of an enolate from a β-dicarbonyl compound like this compound involves the removal of an α-hydrogen by a base. egyankosh.ac.in The resulting negative charge on the α-carbon is delocalized through resonance onto the oxygen atoms of both the ketone and the amide carbonyls, which stabilizes the anion. orgosolver.commasterorganicchemistry.com The use of strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA), is common to ensure complete and rapid deprotonation, especially at low temperatures, to form what is known as the kinetic enolate. pitt.edu For this compound, deprotonation at the C2 position yields a single major enolate species, poised for reaction with electrophiles. Studies on related β-keto amides have shown that enolate formation can be faster compared to their corresponding β-keto ester counterparts under certain conditions, such as with palladium catalysts. molaid.com

Once formed, the enolate anion is a powerful nucleophile that readily attacks various electrophiles. orgosolver.com In alkylation reactions, the enolate is treated with an alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond. This process, known as α-alkylation, results in the synthesis of 2-alkyl-2-oxocyclopentanecarboxamides. masterorganicchemistry.com

The general mechanism can be summarized in two principal steps:

Enolate Formation: Deprotonation of the α-carbon of this compound with a suitable base.

Nucleophilic Attack: The resulting enolate attacks an alkyl halide (R-X), leading to the formation of the α-alkylated product and a salt.

Detailed research findings have demonstrated the utility of this reaction sequence. For example, the synthesis of precursors for complex alkaloids has utilized this chemistry. The synthesis of iso-oxy-skytanthine involved a key intermediate, N-methyl, N-propargyl-2-oxocyclopentanecarboxamide, which is formed through the alkylation of the N-methyl-2-oxocyclopentanecarboxamide enolate with propargyl bromide. researchgate.netresearchgate.net This highlights the reaction's importance in creating substituted cyclic structures.

The conditions for these reactions can be tailored to achieve desired outcomes, as illustrated in the following tables.

Table 1: Representative Conditions for Enolate Formation

| Reactant | Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| This compound | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (B95107) (THF) | -78 °C | Formation of the lithium enolate, suitable for kinetic alkylation. pitt.edu |

| N-Aryl-2-oxocyclopentanecarboxamide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temperature | Generation of the sodium enolate for subsequent reactions. |

Table 2: Examples of Subsequent Alkylation Reactions

| Enolate Precursor | Alkylating Agent | Product |

|---|---|---|

| This compound | Methyl Iodide (CH₃I) | 2-Methyl-2-oxocyclopentanecarboxamide |

| N-Methyl-2-oxocyclopentanecarboxamide | Propargyl Bromide (HC≡CCH₂Br) | N-Methyl-2-propargyl-2-oxocyclopentanecarboxamide |

These alkylation reactions are fundamental in synthetic organic chemistry for building molecular complexity from relatively simple cyclic precursors like this compound. nih.gov

Stereochemical Aspects in 2 Oxocyclopentanecarboxamide Chemistry

Enantioselective Synthesis and Kinetic Resolution of 2-Oxocyclopentanecarboxamide Precursors and Derivatives.acs.orgnih.govwikipedia.org

Enantioselective synthesis, which aims to produce a specific enantiomer of a chiral compound, is a cornerstone of modern organic chemistry. wikipedia.org For this compound, these strategies often target its precursors, such as 2-oxocyclopentanecarbonitriles, to establish the desired stereochemistry early in the synthetic sequence. acs.org Kinetic resolution, a process that separates a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent, is another widely employed technique. nih.gov

Enzymatic kinetic resolution has emerged as a powerful and environmentally benign method for obtaining enantiomerically enriched compounds. nih.gov Enzymes, due to their inherent chirality, can exhibit high selectivity towards one enantiomer in a racemic mixture.

The fungus Mortierella isabellina has been shown to catalyze the reduction of 2-oxocyclopentanecarboxamides with very high enantioselectivity. researchgate.netdntb.gov.ua This biocatalytic reduction can lead to the formation of optically active hydroxy-cyclopentanecarboxamide derivatives. For instance, the bioreduction of this compound with Mortierella isabellina primarily yields the trans isomer, while reduction with Beauveria bassiana has been observed to produce the cis isomer, albeit with low enantiomeric excess. acs.org

Lipases are another class of enzymes frequently used for kinetic resolution. For example, Candida antarctica lipase (B570770) B (CALB) is effective in the kinetic resolution of various cyclic amino alcohols, which are structurally related to derivatives of this compound. researchgate.netorcid.org These enzymatic methods offer a practical route to chiral building blocks that can be further elaborated to enantiopure this compound derivatives.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This approach is particularly useful for controlling the formation of new stereocenters. uvic.ca In the context of this compound, a chiral auxiliary can be attached to a precursor molecule to guide a diastereoselective transformation.

The effectiveness of a chiral auxiliary lies in its ability to create a sterically or electronically biased environment, favoring the approach of a reagent from a specific direction. nih.gov For instance, Evans oxazolidinones are well-known chiral auxiliaries that can be used to control the alkylation of enolates with high diastereoselectivity. williams.edu After the desired stereocenter is set, the auxiliary can be cleaved and often recovered for reuse. nih.gov While direct examples involving this compound are not prevalent in the cited literature, the principles of chiral auxiliary-mediated synthesis are broadly applicable to its precursors. egyankosh.ac.in

Diastereoselective Control in Synthetic Transformations.nih.govdntb.gov.uawilliams.eduunife.it

Achieving diastereoselective control is crucial when a molecule already contains a stereocenter and a new one is being created. The existing chiral center can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over the other. msu.edu

In the synthesis of derivatives of this compound, diastereoselectivity can be controlled through various means, including substrate control, reagent control, and catalyst control. For example, the reduction of the ketone in this compound can lead to two diastereomeric hydroxy amides (cis and trans). The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the products. acs.org

Furthermore, in reactions involving precursors like 2-oxocycloalkanecarbonitriles, the high acidity of the α-hydrogen can be exploited. acs.org This feature allows for racemization under certain conditions, which is a key aspect of dynamic kinetic resolution processes that can, in theory, convert an entire racemic mixture into a single enantiomerically pure product. acs.org

Determination of Absolute and Relative Stereochemistry in this compound Derivatives.nih.govlongdom.org

The determination of the three-dimensional arrangement of atoms in a chiral molecule is fundamental. Absolute configuration refers to the precise spatial arrangement of substituents at a stereocenter, often described using the Cahn-Ingold-Prelog (R/S) system. libretexts.orglibretexts.org Relative configuration, on the other hand, describes the stereochemical relationship between two or more stereocenters within the same molecule (e.g., cis or trans). libretexts.orgucalgary.ca

Several analytical techniques are employed to elucidate the stereochemistry of this compound derivatives. Two-dimensional NMR spectroscopy, particularly COSY (Correlation Spectroscopy), can be used to determine the relative stereochemistry by analyzing the coupling between protons. longdom.org For the determination of absolute configuration, X-ray crystallography of a single crystal of the compound or a suitable derivative provides unambiguous proof of the three-dimensional structure. nih.gov In the absence of a crystal structure, the absolute configuration can sometimes be inferred by chemical correlation to a compound of known absolute stereochemistry. libretexts.org For example, the absolute configuration of (1R,2S)-2-Hydroxycyclopentanecarboxamide has been determined and reported with a specific optical rotation of [α]D20 +29.3. acs.org

Dynamic Kinetic Resolution Approaches.acs.orgdntb.gov.uaunife.it

Dynamic kinetic resolution (DKR) is a powerful strategy that combines kinetic resolution with in situ racemization of the starting material. princeton.edu This allows for the theoretical conversion of a racemic mixture into a single enantiomerically pure product with a maximum yield of 100%, overcoming the 50% yield limitation of traditional kinetic resolution. princeton.edu

The application of DKR to the precursors of this compound is a promising approach for its efficient enantioselective synthesis. acs.org For DKR to be effective, the rate of racemization of the starting material must be comparable to or faster than the rate of the slower reacting enantiomer's transformation. princeton.edu In the case of 2-oxocyclopentanecarbonitriles, the acidic proton at the α-position facilitates racemization in an aqueous medium. acs.org This property has been successfully exploited in chemoenzymatic DKR processes. For instance, the combination of an enzymatic reduction and a racemization catalyst can lead to the formation of a single diastereomer of the corresponding hydroxy nitrile with high enantiomeric excess, which can then be hydrolyzed to the desired 2-hydroxycyclopentanecarboxamide. acs.org

Computational Investigations of 2 Oxocyclopentanecarboxamide Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure and reactivity of organic molecules.

Elucidation of Reaction Mechanisms and Transition State Geometries

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. For a molecule like 2-Oxocyclopentanecarboxamide, this would involve studying reactions such as C-C bond cleavage, nucleophilic additions to the carbonyl group, or reactions involving the amide functionality. Researchers use DFT to identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.govresearchgate.net

For instance, in studies of related cyclopentanones, DFT has been used to explore the mechanisms of ring-opening reactions and C-C bond activation. nih.govresearchgate.netrsc.org These studies calculate the free energy barriers for different potential pathways, helping to predict which reaction routes are most favorable under specific conditions. researchgate.net The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, which is fundamental to understanding reaction selectivity. nih.govacs.org

Analysis of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity. DFT is used to calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals indicate the likely sites for electrophilic and nucleophilic attack.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's chemical behavior. These descriptors are essential for comparing the reactivity of different compounds. nih.gov

Table 1: Key Reactivity Descriptors Calculated by DFT

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. |

This table presents a generalized set of descriptors commonly calculated in DFT studies to assess molecular reactivity.

Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, visually identifies the electron-rich and electron-poor regions of a molecule, further predicting sites for reactive interactions.

Conformational Analysis and Energetic Profiles

Molecules are not static; they exist as an ensemble of different conformations. For a flexible five-membered ring system like this compound, conformational analysis is critical. DFT calculations can determine the relative energies of different conformers (e.g., envelope and twist forms of the cyclopentanone (B42830) ring) and the energy barriers for interconversion. This information is vital for understanding how the molecule's shape influences its properties and biological activity. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules). nih.govacs.orgnih.govacs.org

For this compound, MD simulations could be used to:

Explore conformational landscapes and the timescales of conformational changes.

Study the hydrogen bonding patterns between the amide group and solvent molecules like water. nih.govacs.org

Simulate the interaction of the molecule with a biological target, such as an enzyme's active site.

Quantum Chemical Predictions of Stereoselectivity

Many chemical reactions can produce multiple stereoisomers. Quantum chemical methods, particularly DFT, are powerful tools for predicting and explaining the stereoselectivity of reactions. By calculating the energies of the transition states leading to different stereoisomeric products, chemists can predict which isomer will be formed preferentially.

In the context of this compound, this could apply to reactions at the alpha-carbon or addition reactions to the carbonyl group. Understanding the steric and electronic factors that stabilize one transition state over another is key to designing selective syntheses.

Integration of Computational and Experimental Data for Mechanistic Validation

The most powerful approach to chemical research often involves the synergy of computational and experimental methods. Computational results can explain experimental observations, while experimental data serve to validate and benchmark computational models. nih.gov

For example, if a particular reaction of this compound is observed to be highly selective, DFT calculations can be performed to model the proposed mechanism. nih.gov If the calculated energy barriers and predicted selectivity match the experimental outcomes, it provides strong support for the proposed mechanism. Discrepancies, on the other hand, can guide further experimental and computational investigation.

Advanced Spectroscopic Characterization and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

¹H NMR, ¹³C NMR, and 2D NMR Techniques

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Oxocyclopentanecarboxamide is expected to exhibit distinct signals corresponding to the protons of the cyclopentane (B165970) ring and the amide group. The protons on the carbons alpha to the carbonyl group (C3, C5) would likely appear as multiplets in the range of 2.0-2.5 ppm. The protons on the beta carbon (C4) would also present as a multiplet, typically at a slightly higher field around 1.8-2.2 ppm. The methine proton at the C1 position, being adjacent to both the ketone and the amide carbonyls, is expected to be deshielded and appear as a multiplet at approximately 3.0-3.4 ppm. The two protons of the primary amide (-CONH₂) would give rise to two broad singlets in the region of 5.5-8.5 ppm, with their chemical shift being dependent on solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, six distinct signals are anticipated. The ketonic carbonyl carbon (C2) would be the most deshielded, appearing in the range of 205-220 ppm. The amide carbonyl carbon would resonate at a higher field, typically between 170-185 ppm. The methine carbon (C1) is expected around 45-55 ppm. The three methylene (B1212753) carbons of the cyclopentane ring (C3, C4, and C5) would show signals in the aliphatic region, generally between 20-40 ppm.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between adjacent protons in the cyclopentane ring, allowing for the tracing of the spin system. An HSQC spectrum would correlate each proton signal with the carbon to which it is directly attached, confirming the assignments made from the 1D spectra. Furthermore, an HMBC (Heteronuclear Multiple Bond Correlation) experiment could show correlations between protons and carbons that are two or three bonds away, which would be crucial in confirming the connectivity around the carbonyl groups and the quaternary carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H | 3.0 - 3.4 (m) | 45 - 55 |

| C2 | - | 205 - 220 |

| C3-H₂ | 2.0 - 2.5 (m) | 20 - 40 |

| C4-H₂ | 1.8 - 2.2 (m) | 20 - 40 |

| C5-H₂ | 2.0 - 2.5 (m) | 20 - 40 |

| C=O (Amide) | - | 170 - 185 |

| NH₂ | 5.5 - 8.5 (br s) | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands for the ketone, the primary amide, and the alkane C-H bonds.

A strong and sharp absorption band corresponding to the C=O stretching vibration of the cyclopentanone (B42830) ring is anticipated in the region of 1740-1750 cm⁻¹. The amide functional group will give rise to several distinct peaks. The N-H stretching vibrations of the primary amide (-NH₂) are expected to appear as two bands in the region of 3100-3500 cm⁻¹. The C=O stretching of the amide (Amide I band) will produce a very strong absorption, typically around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected to be observed near 1620-1640 cm⁻¹. Additionally, C-H stretching vibrations from the cyclopentane ring will be visible in the 2850-3000 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretch | 3100 - 3500 | Medium (two bands) |

| Alkane (C-H) | Stretch | 2850 - 3000 | Medium to Strong |

| Ketone (C=O) | Stretch | 1740 - 1750 | Strong |

| Amide (C=O) | Stretch (Amide I) | 1650 - 1680 | Strong |

| Amide (N-H) | Bend (Amide II) | 1620 - 1640 | Medium to Strong |

Note: These are typical ranges and the exact positions can be influenced by factors such as hydrogen bonding.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of this compound, aiding in its structural confirmation. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (127.14 g/mol ).

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Alpha-cleavage adjacent to the ketone carbonyl could lead to the loss of CO, resulting in a fragment ion. Cleavage of the bond between the C1 and the amide group would also be a probable fragmentation pathway. Another common fragmentation for amides involves the McLafferty rearrangement if a gamma-hydrogen is available, though this is less likely in this specific cyclic structure. The fragmentation pattern of the related ethyl 2-oxocyclopentanecarboxylate shows prominent peaks corresponding to the loss of the ethoxy group and subsequent loss of CO. For this compound, analogous fragmentation would involve the loss of the -CONH₂ radical or neutral ammonia (B1221849) (NH₃).

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure/Loss |

|---|---|

| 127 | [C₆H₉NO₂]⁺ (Molecular Ion) |

| 99 | [M - CO]⁺ |

| 83 | [M - CONH₂]⁺ |

| 110 | [M - NH₃]⁺ |

| 55 | [C₄H₇]⁺ |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

X-ray Crystallography for Definitive Solid-State Structure Determination and Stereochemical Confirmation

While spectroscopic methods provide valuable data on connectivity and functional groups, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional structure of this compound in the solid state. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing a complete picture of the molecular geometry.

For a successful X-ray crystallographic analysis, a suitable single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. This map is then used to determine the positions of the individual atoms.

A crystal structure would confirm the cyclopentanone ring conformation, which is likely to be in an envelope or twist conformation to relieve ring strain. It would also reveal the relative orientation of the carboxamide group with respect to the ketone. Furthermore, the analysis would provide detailed information about the intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing. To date, a published crystal structure for this compound has not been identified in the public domain.

Chiral Chromatography (GC/HPLC) for Enantiomeric Excess and Diastereomeric Ratio Determination

This compound possesses a chiral center at the C1 position. Therefore, it can exist as a pair of enantiomers. Chiral chromatography, using either gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the primary method for separating and quantifying these enantiomers.

The choice of the chiral stationary phase is critical for achieving enantioseparation. For HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of chiral compounds. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

By analyzing a racemic mixture of this compound, a chiral chromatography method can be developed to determine the enantiomeric excess (ee) or enantiomeric ratio (er) of a non-racemic sample. This is particularly important in asymmetric synthesis or resolution studies where the stereochemical outcome of a reaction needs to be quantified. The development of such a method would involve screening various chiral columns and optimizing the mobile phase composition to achieve baseline separation of the two enantiomers.

Synthetic Applications and Broader Context in Organic Chemistry Research

Precursors for the Synthesis of Optically Active Cyclopentanols and Aminocyclopentanols

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the biological activity of a molecule can be highly dependent on its stereochemistry. 2-Oxocyclopentanecarboxamide serves as a key starting material for the preparation of optically active cyclopentanols and aminocyclopentanols, which are important chiral building blocks for various pharmaceuticals.

A key transformation in this context is the stereoselective reduction of the ketone moiety of this compound and its derivatives. While direct asymmetric reduction of this compound itself is a plausible route, research has highlighted the chemoenzymatic preparation of optically active trans-2-(N,N-dialkylamino)cyclopentanols. This methodology utilizes lipase-catalyzed acylation of the hydroxyl group to achieve high enantiomeric excesses (95% to >99%) and chemical yields nih.gov. These optically active aminocyclopentanols are valuable chiral ligands and synthetic intermediates.

The general strategy involves the reduction of the ketone to a hydroxyl group, followed by enzymatic resolution or asymmetric synthesis to isolate the desired enantiomer. The resulting optically active cyclopentanols and aminocyclopentanols are crucial precursors for a variety of complex molecules.

Role in Natural Product Total Synthesis

The structural framework of this compound is embedded within numerous natural products, making it a valuable starting point or key intermediate in their total synthesis. The cyclopentane (B165970) ring, in particular, is a common motif in a wide array of bioactive natural products nih.gov.

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This class of compounds exhibits a wide range of physiological activities, and many are used as pharmaceuticals. nih.gov The synthesis of alkaloid scaffolds often involves the construction of complex polycyclic systems. While direct application of this compound in major alkaloid total syntheses is not extensively documented in the provided results, its structural motifs are relevant. For instance, the synthesis of various alkaloid scaffolds, such as those found in therapeutic drugs, often involves pyridine, piperidine, and indole (B1671886) rings, which can be constructed from cyclic precursors nih.govyoutube.com. The functional groups of this compound could, in principle, be manipulated to form such heterocyclic systems, which are core to many alkaloids.

Beyond alkaloids, this compound is a potential precursor for other biologically significant molecules, including carbocyclic nucleosides, which are analogues of nucleosides where a carbocyclic ring replaces the furanose sugar moiety. nih.gov Several of these compounds have shown potent antiviral and anticancer activities. nih.govnih.gov The synthesis of carbocyclic nucleosides requires enantiomerically pure cyclopentane derivatives, which, as mentioned, can be accessed from precursors like this compound. nih.govnih.gov For example, the synthesis of carbocyclic analogues of 5-iodo-2'-deoxyuridine and (E)-5-(2-bromovinyl)-2'-deoxyuridine, both possessing antiviral properties, relies on cyclopentane intermediates. nih.gov

Building Blocks for Novel Heterocyclic Systems

The reactivity of the keto-amide functionality in this compound makes it an excellent starting material for the synthesis of novel heterocyclic systems. Through condensation reactions with various reagents, a range of fused and spiro-heterocycles can be constructed.

A notable application is in the synthesis of pyrimidine (B1678525) derivatives. Pyrimidines are a class of heterocyclic aromatic compounds that are components of nucleic acids and are found in a variety of biologically active compounds with a wide range of pharmacological activities, including antiviral, antifungal, and anticancer properties. orientjchem.orgnih.govresearchgate.netgsconlinepress.com The reaction of β-ketoamides, such as this compound, with amidines or other suitable nitrogen-containing reagents can lead to the formation of fused pyrimidine rings. researchgate.netgoogle.com

| Reagent | Resulting Heterocyclic System | Potential Biological Activity |

| Amidines | Fused Pyrimidines | Antiviral, Anticancer, Anti-inflammatory |

| Hydrazines | Fused Pyrazoles | Analgesic, Anti-inflammatory |

| Hydroxylamine | Fused Isoxazoles | Various Pharmacological Activities |

This table illustrates the versatility of this compound in generating diverse heterocyclic scaffolds of medicinal interest.

Development of Chiral Ligands from this compound Transformations

Chiral ligands are essential for asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds. The transformation of this compound into chiral molecules provides a pathway to new and effective chiral ligands.

As discussed in section 7.1, optically active trans-2-aminocyclopentanols can be prepared from this compound derivatives. These aminocyclopentanols have been successfully employed as chiral ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, a standard reaction for testing the efficacy of new chiral ligands nih.gov. The C2-symmetric nature of some bis(oxazoline) ligands, which can be conceptually derived from such precursors, is known to be effective in a variety of asymmetric transformations due to the formation of conformationally constrained metal chelates. nih.gov

The development of new chiral ligands from readily available starting materials like this compound is a significant area of research, as it expands the toolbox of synthetic chemists for creating complex chiral molecules.

Strategic Intermediates in Complex Organic Synthesis Strategies

In the context of complex organic synthesis, a strategic intermediate is a molecule that possesses key structural and functional features that can be elaborated into a final target molecule through a series of chemical transformations. This compound fits this description well due to its stereochemical potential and the orthogonal reactivity of its functional groups.

Retrosynthetic analysis of complex molecules often reveals the utility of cyclic ketones and amides as key building blocks. youtube.comyoutube.comyoutube.com The cyclopentane ring of this compound can serve as a scaffold to control the stereochemistry of adjacent stereocenters. The ketone and amide functionalities allow for a variety of C-C and C-N bond-forming reactions, enabling the construction of more elaborate molecular architectures. While specific examples detailing the use of this compound in a multi-step total synthesis were not prominent in the search results, its potential as a strategic intermediate is clear from the fundamental principles of organic synthesis. youtube.comnumberanalytics.com Its structure is a common feature in many natural products, and its synthetic utility is analogous to other well-established cyclic keto-esters and amides.

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Methodologies for 2-Oxocyclopentanecarboxamides

The push towards environmentally benign chemical manufacturing is a central theme in modern synthetic chemistry. For 2-oxocyclopentanecarboxamides, future research will prioritize the development of green and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize safer reagents and solvents.

Key research efforts are directed towards:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more sustainable alternatives is a critical goal. Research has highlighted the use of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-derived solvent, which can significantly improve the environmental profile of a synthesis. whiterose.ac.uk

Energy-Efficient Methodologies: The adoption of alternative energy sources, such as ultrasound irradiation, can lead to shorter reaction times and improved yields, contributing to a more sustainable process. mdpi.com

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are being explored. This includes telescoping reactions where intermediates are not isolated, thereby reducing solvent use for purification and minimizing waste. whiterose.ac.uk

These approaches, summarized in the table below, represent a significant shift from traditional synthesis methods towards more sustainable practices.

| Green Chemistry Principle | Application in 2-Oxocyclopentanecarboxamide Synthesis | Anticipated Benefit |

| Safer Solvents | Utilization of bio-based solvents like 2-MeTHF. whiterose.ac.uk | Reduced environmental impact and improved process safety. |

| Energy Efficiency | Application of methods like ultrasonication. mdpi.com | Accelerated reaction rates and lower energy consumption. |

| Waste Prevention | Designing telescoped, multi-step continuous reactions. whiterose.ac.uk | Decreased solvent usage for workup/purification and higher process mass intensity (PMI). |

| Atom Economy | Employing catalytic reactions and reagents like pure hydrogen gas. whiterose.ac.uk | Maximized incorporation of reactant atoms into the final product, reducing waste. |

Optimization of Continuous Flow Processes for Enhanced Efficiency and Scalability

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. nih.gov The application of flow processes to the synthesis of 2-oxocyclopentanecarboxamides is a promising avenue for improving efficiency, safety, and scalability. whiterose.ac.ukrsc.org

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to cleaner reactions and higher yields. flinders.edu.auresearchgate.net Multi-step continuous systems, where intermediates are generated and consumed in a continuous stream without isolation, are particularly advantageous. rsc.orgflinders.edu.aumdpi.com This "telescoping" of reactions reduces waste from purification steps and minimizes operator exposure to potentially hazardous intermediates. whiterose.ac.uk The ability to scale out production by running multiple flow reactors in parallel offers a flexible and efficient alternative to traditional scale-up. researchgate.net

A key area of future research is the automated optimization of these multistep flow processes using Bayesian optimization algorithms and real-time analysis, which can rapidly identify optimal reaction conditions with a minimal number of experiments. whiterose.ac.uk

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Often inefficient and difficult to control, especially on a large scale. | Superior heat transfer due to high surface-area-to-volume ratio. mdpi.com |

| Mixing | Can be non-uniform, leading to side reactions. | Efficient micromixing leads to cleaner product profiles. researchgate.net |

| Safety | Large volumes of hazardous materials may be present. | Smaller reaction volumes enhance safety; allows use of hazardous reagents and high-risk intermediates. whiterose.ac.uknih.gov |

| Scalability | Scale-up can be complex and non-linear. | Scalability is often more straightforward ('scaling-out' or 'numbering up'). researchgate.net |

| Process Control | Difficult to maintain precise control over reaction parameters. | Excellent control over temperature, pressure, and residence time. flinders.edu.au |

| Waste Generation | Can be significant due to workup and purification of intermediates. | Reduced waste through telescoped reactions and in-line purification. whiterose.ac.ukflinders.edu.au |

Expansion of Biocatalytic Scope for Diverse this compound Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to organic synthesis. Future research will focus on expanding the use of biocatalysts for the synthesis and functionalization of 2-oxocyclopentanecarboxamides.